molecular formula C8H12N2O2S2 B13179009 2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

Cat. No.: B13179009
M. Wt: 232.3 g/mol
InChI Key: AWTLBXHYCUCQAQ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both amino and thio functionalities. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is unique due to its specific combination of sulfur and nitrogen atoms in the heterocyclic ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

2-(5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)ethanamine

InChI

InChI=1S/C8H12N2O2S2/c9-3-1-8-10-6-2-4-14(11,12)5-7(6)13-8/h1-5,9H2

InChI Key

AWTLBXHYCUCQAQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(S2)CCN

Origin of Product

United States

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